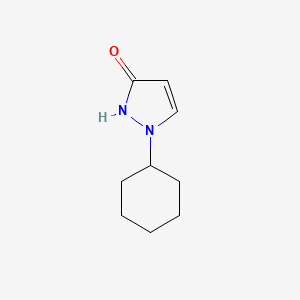
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological and pharmacological activities. This compound features a cyclohexyl group attached to a pyrazolone ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through various methods. One common approach involves the cyclization of cyclohexylhydrazine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexylhydrazine reacts with ethyl acetoacetate in the presence of an acid catalyst.
- The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with halogens or other electrophiles can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Pyrazolone derivatives with altered oxidation states.
Reduction: Hydrazine derivatives with potential biological activity.
Substitution: Halogenated pyrazolones with diverse chemical properties.
Applications De Recherche Scientifique
1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one has found applications in various scientific fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. Its cyclohexyl group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparaison Avec Des Composés Similaires
1-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its analgesic properties.
1-Methyl-1,2-dihydro-3H-pyrazol-3-one: Exhibits anti-inflammatory activity.
1-Benzyl-1,2-dihydro-3H-pyrazol-3-one: Studied for its antimicrobial effects.
Uniqueness: 1-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-cyclohexyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H14N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,12) |
Clé InChI |
XDJCDCSISYCXPC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


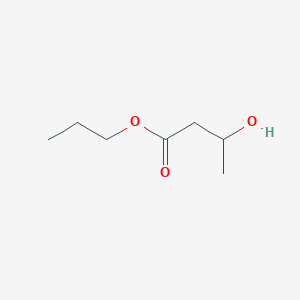
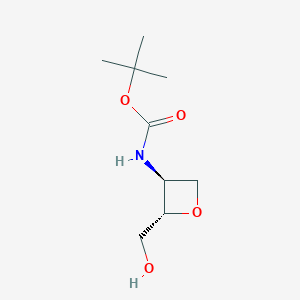
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)
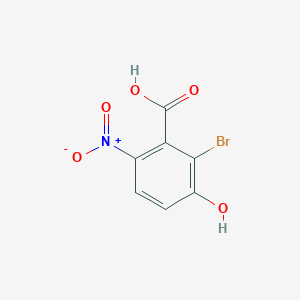



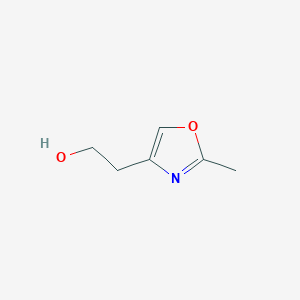


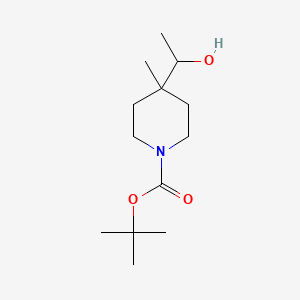
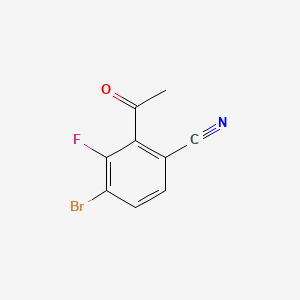
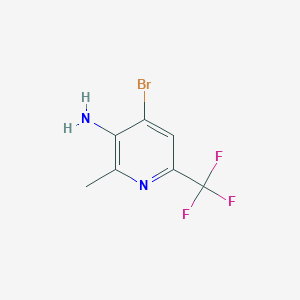
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
